molecular formula C7H11ClN4O4 B1436015 Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1h-1,2,4-triazole-5-carboxylate hydrochloride CAS No. 2109189-03-7

Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1h-1,2,4-triazole-5-carboxylate hydrochloride

Cat. No. B1436015
M. Wt: 250.64 g/mol
InChI Key: LGGSRQCPIFSVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1h-1,2,4-triazole-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H11ClN4O4 and its molecular weight is 250.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1h-1,2,4-triazole-5-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1h-1,2,4-triazole-5-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride has been utilized in the synthesis of N-acetylated derivatives. This synthesis involves acetylation reactions, yielding products studied using techniques such as HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy. The process is noted for its regioselective reaction leading to distinct acetylated products, highlighting the compound's role in facilitating specific and controlled chemical reactions (Dzygiel et al., 2004).

properties

IUPAC Name

methyl 5-amino-2-(2-methoxy-2-oxoethyl)-1,2,4-triazole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O4.ClH/c1-14-4(12)3-11-5(6(13)15-2)9-7(8)10-11;/h3H2,1-2H3,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGSRQCPIFSVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=NC(=N1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1h-1,2,4-triazole-5-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1h-1,2,4-triazole-5-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1h-1,2,4-triazole-5-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1h-1,2,4-triazole-5-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1h-1,2,4-triazole-5-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1h-1,2,4-triazole-5-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-1-(2-methoxy-2-oxoethyl)-1h-1,2,4-triazole-5-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.